

BN82002 Hydrochloride (CAS: 1049740-43-3): A Technical Whitepaper

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Compound of Interest

Compound Name: BN82002 hydrochloride

Cat. No.: B10828015

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Abstract

BN82002 hydrochloride is a potent, selective, and irreversible inhibitor of the Cell Division Cycle 25 (CDC25) family of dual-specificity phosphatases.[1][2][3][4][5][6] These enzymes are crucial regulators of the cell cycle, and their overexpression is implicated in various human cancers.[3][7] **BN82002 hydrochloride** has demonstrated significant anti-proliferative activity in a range of cancer cell lines and has shown efficacy in reducing tumor growth in preclinical animal models.[3][4][5] Furthermore, recent studies have unveiled its anti-inflammatory properties through the inhibition of the AKT2/NF-κB signaling pathway.[8] This technical guide provides a comprehensive overview of **BN82002 hydrochloride**, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	1049740-43-3	[9]
Molecular Formula	C ₁₉ H ₂₆ ClN ₃ O ₄	[9]
Molecular Weight	395.88 g/mol	[9]

Mechanism of Action

BN82002 hydrochloride exerts its biological effects through two primary mechanisms:

2.1. Inhibition of CDC25 Phosphatases:

BN82002 hydrochloride is a potent and irreversible inhibitor of all three CDC25 isoforms (A, B, and C).[3] CDC25 phosphatases are responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression.[3] By inhibiting CDC25, **BN82002 hydrochloride** prevents the activation of CDKs, leading to cell cycle arrest at various phases, including G1/S, S, and G2/M, ultimately impairing the proliferation of cancer cells.[3] The compound displays approximately 20-fold greater selectivity for CDC25 phosphatases over the CD45 tyrosine phosphatase.[1][2][4][5]

2.2. Anti-inflammatory Effects via AKT2/NF-κB Pathway Inhibition:

BN82002 hydrochloride has been shown to possess anti-inflammatory properties.[8] It inhibits the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-activated macrophages.[8] This effect is mediated through the specific targeting and inhibition of AKT2, a serine/threonine kinase.[8] Inhibition of AKT2 by **BN82002 hydrochloride** prevents the nuclear translocation of the transcription factor NF-κB (p50 and p65 subunits), thereby downregulating the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[8]

Quantitative Biological Data

Table 1: In Vitro Inhibitory Activity against CDC25 Phosphatases

Target	IC ₅₀ (μM)	Reference
CDC25A	2.4	[1][2]
CDC25B2	3.9	[1][2]
CDC25B3	6.3	[1][2]
CDC25C	5.4	[1][2]
CDC25C (catalytic domain)	4.6	[1][2]

Table 2: In Vitro Anti-proliferative Activity in Human Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MIA PaCa-2	Pancreatic	7.2	[1]
HT-29	Colon	32.6	[1]

Experimental Protocols

4.1. In Vitro CDC25 Phosphatase Inhibition Assay

This protocol is based on the methodology described by Brezak et al. (2004).[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BN82002 hydrochloride** against recombinant human CDC25 phosphatases.

Materials:

- Recombinant human CDC25A, CDC25B, and CDC25C proteins
- 3-O-methylfluorescein phosphate (OMFP) as substrate
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
- **BN82002 hydrochloride**
- 96-well microplate
- Fluorometer

Procedure:

- Prepare serial dilutions of **BN82002 hydrochloride** in the assay buffer.
- In a 96-well plate, add the recombinant CDC25 enzyme to the assay buffer.
- Add the different concentrations of **BN82002 hydrochloride** to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

- Initiate the phosphatase reaction by adding the OMFP substrate.
- Monitor the increase in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for fluorescein.
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC_{50} value using non-linear regression analysis.

4.2. Cell Proliferation (MTT) Assay

This is a general protocol that can be adapted for cell lines such as MIA PaCa-2 and HT-29.

Objective: To assess the effect of **BN82002 hydrochloride** on the proliferation of cancer cells.

Materials:

- MIA PaCa-2 or HT-29 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **BN82002 hydrochloride**
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

- Treat the cells with various concentrations of **BN82002 hydrochloride** and incubate for a specified period (e.g., 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

4.3. In Vivo Human Tumor Xenograft Study

This protocol is based on the study described by Brezak et al. (2004).[\[3\]](#)

Objective: To evaluate the anti-tumor efficacy of **BN82002 hydrochloride** in an in vivo model.

Materials:

- Athymic nude mice
- MIA PaCa-2 human pancreatic cancer cells
- **BN82002 hydrochloride**
- Vehicle control (e.g., saline)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject MIA PaCa-2 cells into the flank of athymic nude mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.

- Administer **BN82002 hydrochloride** (e.g., 15 mg/kg daily or 40 mg/kg weekly) and vehicle control via an appropriate route (e.g., intraperitoneal injection).
- Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
- Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
- Compare the tumor growth rates between the treated and control groups to assess the efficacy of the compound.

4.4. NF-κB Luciferase Reporter Assay

This is a general protocol to assess the inhibition of NF-κB signaling.

Objective: To determine if **BN82002 hydrochloride** inhibits the transcriptional activity of NF-κB.

Materials:

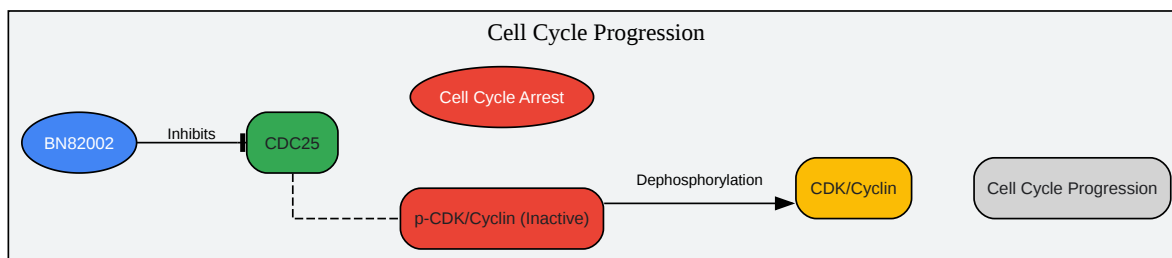
- HEK293 cells stably expressing an NF-κB luciferase reporter construct
- **BN82002 hydrochloride**
- NF-κB activator (e.g., TNF-α or LPS)
- Luciferase assay reagent
- 96-well plate
- Luminometer

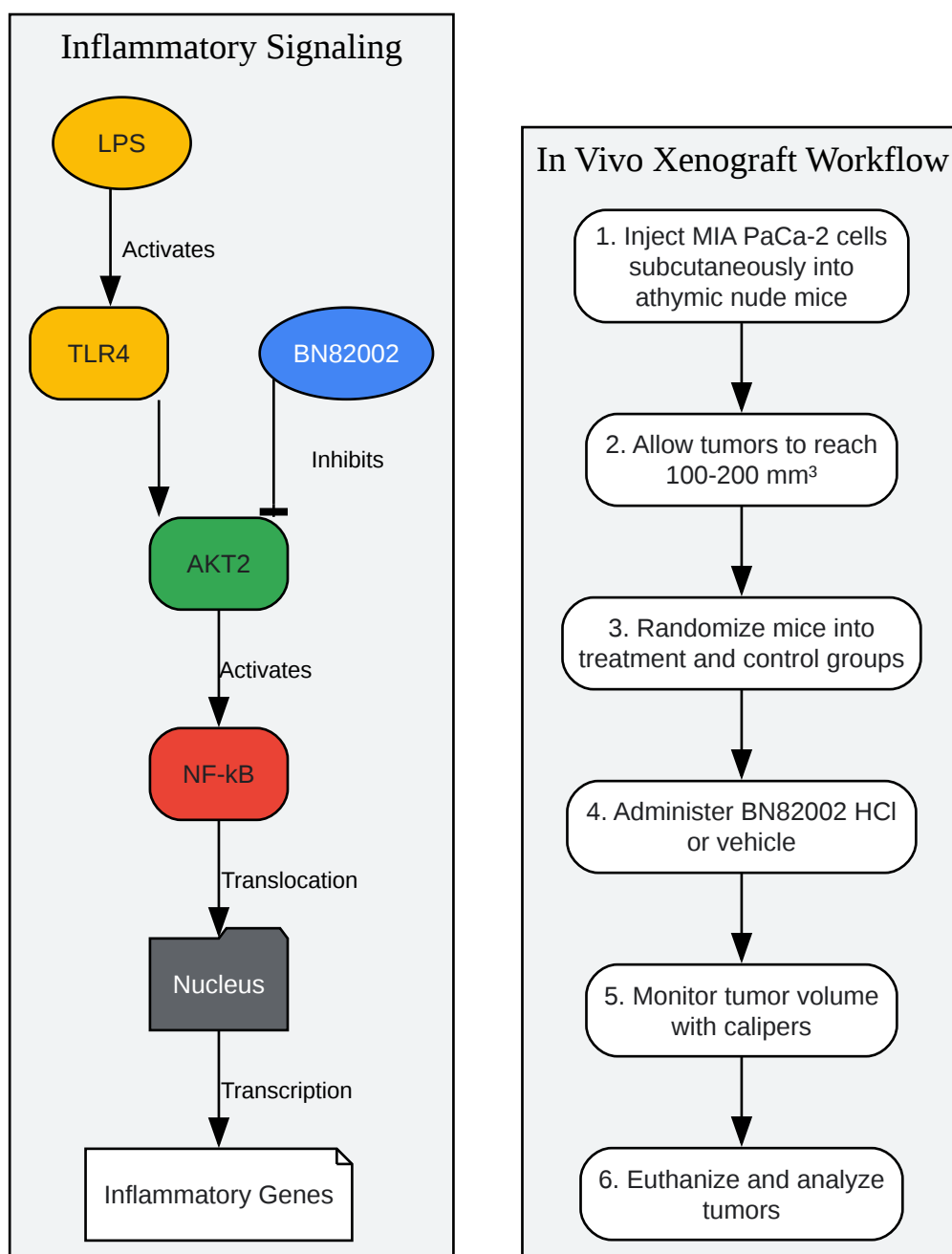
Procedure:

- Seed the NF-κB reporter cells in a 96-well plate and allow them to attach.
- Pre-treat the cells with different concentrations of **BN82002 hydrochloride** for a defined period.

- Stimulate the cells with an NF- κ B activator (e.g., TNF- α) to induce reporter gene expression.
- After an appropriate incubation time, lyse the cells and add the luciferase assay reagent.
- Measure the luminescence using a luminometer.
- Calculate the percentage of inhibition of NF- κ B activity for each concentration of **BN82002 hydrochloride**.

Signaling Pathways and Experimental Workflows





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